molecular formula C16H18N2O2 B7517525 N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide

Cat. No. B7517525
M. Wt: 270.33 g/mol
InChI Key: YSUQYQPUKDOONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide, also known as Cilostazol, is a potent phosphodiesterase III inhibitor that is used for the treatment of peripheral arterial disease. It has a unique chemical structure that makes it an effective drug in the treatment of various diseases.

Mechanism of Action

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide works by inhibiting the enzyme phosphodiesterase III, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an increase in the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action makes N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide an effective vasodilator and antiplatelet agent.
Biochemical and Physiological Effects:
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of cAMP and cGMP, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels. It also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of phosphodiesterase III, which makes it a useful tool for studying the role of this enzyme in various biological processes. Additionally, N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied in clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, there are also some limitations to the use of N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide in lab experiments. It has a short half-life, which may require frequent dosing in some experiments. Additionally, it may have off-target effects on other enzymes or receptors, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of new formulations or delivery methods that could improve its pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide, such as in the treatment of inflammatory diseases or neurological disorders. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its antiplatelet and vasodilatory effects, which could lead to the development of new drugs with similar or improved properties.

Synthesis Methods

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide is synthesized by the reaction of 6-chloro-3,4-dihydro-2(1H)-quinolinone with cyclohexene-1-carboxylic acid in the presence of a base. The reaction yields N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide as the final product.

Scientific Research Applications

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its therapeutic potential in various diseases. It is primarily used for the treatment of peripheral arterial disease, a condition that results in the narrowing of blood vessels in the legs and arms. It has also been studied for its potential in the treatment of other cardiovascular diseases, such as coronary artery disease and stroke.

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15-9-6-12-10-13(7-8-14(12)18-15)17-16(20)11-4-2-1-3-5-11/h1-2,7-8,10-11H,3-6,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUQYQPUKDOONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.